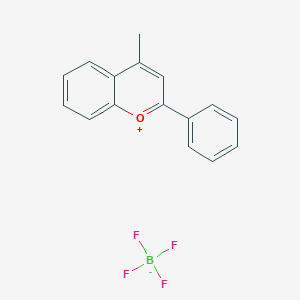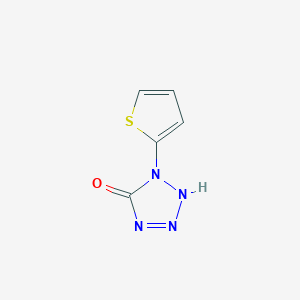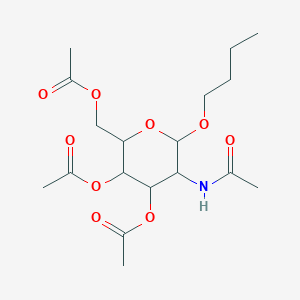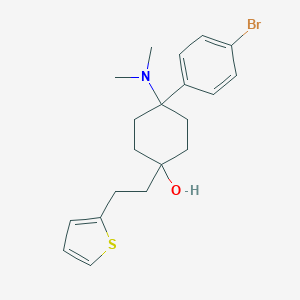
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl
Vue d'ensemble
Description
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the second position, two methyl groups at the third and fifth positions, and a nitro group at the fourth position on the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl typically involves the chloromethylation of 3,5-dimethyl-4-nitropyridine. One common method includes the reaction of 3,5-dimethyl-4-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as thiols, amines, or imidazoles, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Sodium methoxide, 1-(4-chlorophenyl)imidazole-2-thione.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Methylsulphinyl derivatives, imidazole derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine;hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine;hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-methylthio-pyridine;hydrochloride
Comparison: 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy, ethoxy, and methylthio analogs . The nitro group can participate in redox reactions, making this compound particularly interesting for applications requiring oxidative or reductive transformations.
Propriétés
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-5-4-10-7(3-9)6(2)8(5)11(12)13;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIDHTWUAIZNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
